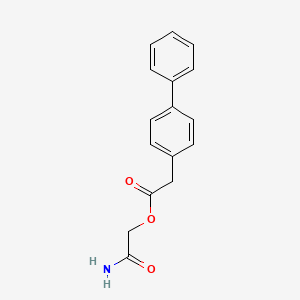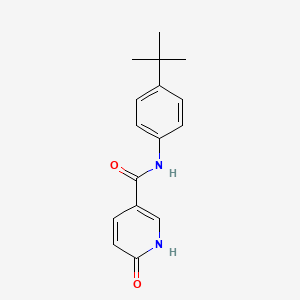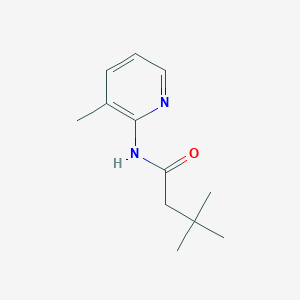![molecular formula C14H13NO3S2 B7467535 Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, also known as MTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSA is a thiol-containing compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammation and cancer. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in cell proliferation and survival. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, antifungal, and antibacterial effects. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to scavenge reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides.
実験室実験の利点と制限
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, including the development of new synthetic methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the investigation of its potential toxicity and safety. Additionally, the investigation of the molecular mechanisms underlying the effects of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate is an important area of future research.
合成法
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate can be synthesized using various methods, including the reaction of 2-thiophenethiol with 4-(chloroacetyl)benzoic acid methyl ester in the presence of a base, or the reaction of 2-thiophenethiol with 4-(bromomethyl)benzoic acid methyl ester in the presence of a base. The resulting compound is then purified using column chromatography.
科学的研究の応用
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In materials science, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have potential applications in the development of new materials, including polymers and coatings.
特性
IUPAC Name |
methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)10-4-6-11(7-5-10)15-12(16)9-20-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIXDGAWFVSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)




![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)
